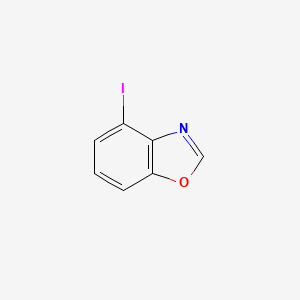

Benzoxazole, 4-iodo-

Description

BenchChem offers high-quality Benzoxazole, 4-iodo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzoxazole, 4-iodo- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1440535-23-8 |

|---|---|

Molecular Formula |

C7H4INO |

Molecular Weight |

245.02 g/mol |

IUPAC Name |

4-iodo-1,3-benzoxazole |

InChI |

InChI=1S/C7H4INO/c8-5-2-1-3-6-7(5)9-4-10-6/h1-4H |

InChI Key |

HRFYHJWDGKHONP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)I)N=CO2 |

Origin of Product |

United States |

Foundational & Exploratory

4-Iodobenzoxazole (CAS 1440535-23-8): A Comprehensive Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of 4-iodobenzoxazole (CAS 1440535-23-8), a valuable heterocyclic building block for researchers, scientists, and drug development professionals. This document delves into its physicochemical properties, synthesis, spectroscopic characterization, reactivity, and potential applications, with a focus on providing practical insights and methodologies.

Physicochemical Properties and Safety Information

4-Iodobenzoxazole is an orange solid with the molecular formula C₇H₄INO and a molecular weight of 245.02 g/mol .[1] While specific experimental data for its melting point and solubility are not widely published, related compounds such as benzoxazole have a melting point of 27-30°C and are generally soluble in organic solvents like ethanol and ether, with limited solubility in water.[2][3] Based on the properties of similar iodo-substituted heterocyclic compounds, 4-iodobenzoxazole is expected to be soluble in polar organic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).[4]

Table 1: Physicochemical Properties of 4-Iodobenzoxazole and Related Compounds

| Property | 4-Iodobenzoxazole (CAS 1440535-23-8) | Benzoxazole (CAS 273-53-0) | 4-Iodobenzamide (CAS 3956-07-8) |

| Molecular Formula | C₇H₄INO | C₇H₅NO | C₇H₆INO |

| Molecular Weight | 245.02 g/mol | 119.12 g/mol [3] | 247.04 g/mol |

| Appearance | Orange solid[1] | White to light yellow solid[3] | White solid[5] |

| Melting Point | Data not available | 27-30 °C[3] | 215-217 °C[5] |

| Boiling Point | Data not available | 182-184 °C[3] | 328.2 °C (Predicted)[5] |

| Solubility | Expected to be soluble in polar organic solvents | Soluble in ethanol, ether; limited solubility in water[2] | Data not available |

| Storage | 2-8°C[1] | Room temperature | Room Temperature, sealed in dry, keep in dark place[5] |

Safety and Handling:

4-Iodobenzoxazole is classified as harmful if swallowed, in contact with skin, or if inhaled.[6] It is also reported to cause skin and serious eye irritation, and may cause respiratory irritation.[6] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Synthesis of 4-Iodobenzoxazole

Caption: Proposed synthesis of 4-iodobenzoxazole.

Proposed Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-amino-3-iodophenol (1 equivalent), triethyl orthoformate (1.5 equivalents), and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 equivalents) in a suitable solvent such as toluene.

-

Reaction Execution: Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: Dissolve the crude product in a suitable solvent like dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude 4-iodobenzoxazole can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Spectroscopic Characterization

Specific experimental spectroscopic data for 4-iodobenzoxazole is not widely published. However, based on the analysis of its structure and data from analogous compounds, the following spectral characteristics can be predicted.

3.1. 1H NMR Spectroscopy (Predicted)

The 1H NMR spectrum of 4-iodobenzoxazole is expected to show signals in the aromatic region. The proton at the 2-position of the oxazole ring (H-2) will likely appear as a singlet at a downfield chemical shift, typically in the range of δ 8.0-8.5 ppm. The protons on the benzene ring will exhibit a splitting pattern characteristic of a 1,2,3-trisubstituted benzene ring.

3.2. 13C NMR Spectroscopy (Predicted)

The 13C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon at the 2-position (C-2) is expected to be the most downfield signal among the heterocyclic ring carbons. The carbon atom attached to the iodine (C-4) will likely appear at a lower chemical shift compared to the other aromatic carbons due to the heavy atom effect of iodine.

3.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of 4-iodobenzoxazole is expected to display characteristic absorption bands for the benzoxazole ring system. Key predicted peaks include:

-

C=N stretching: Around 1640-1600 cm⁻¹

-

C=C aromatic stretching: Around 1600-1450 cm⁻¹

-

C-O-C stretching: Around 1270-1200 cm⁻¹ and 1070-1020 cm⁻¹

-

C-H aromatic bending: Around 900-690 cm⁻¹

3.4. Mass Spectrometry (MS) (Predicted)

In the mass spectrum, the molecular ion peak (M⁺) for 4-iodobenzoxazole would be observed at m/z = 245. A prominent fragment would likely correspond to the loss of an iodine atom, resulting in a peak at m/z = 118.

Reactivity and Synthetic Applications

The 4-iodobenzoxazole scaffold possesses two key reactive sites: the iodine atom at the 4-position and the C2-position of the benzoxazole ring. The presence of the iodine atom makes this compound an excellent substrate for various transition metal-catalyzed cross-coupling reactions.

Caption: Reactivity of 4-iodobenzoxazole in cross-coupling reactions.

Key Reactions:

-

Suzuki Coupling: 4-Iodobenzoxazole can be coupled with various boronic acids or esters in the presence of a palladium catalyst and a base to form 4-aryl or 4-heteroarylbenzoxazoles. This reaction is a powerful tool for creating complex molecular architectures.

-

Heck Coupling: Reaction with alkenes under palladium catalysis allows for the introduction of alkenyl substituents at the 4-position.

-

Sonogashira Coupling: The coupling with terminal alkynes, typically catalyzed by a palladium/copper system, yields 4-alkynylbenzoxazoles, which are versatile intermediates for further transformations.

-

C-H Functionalization: The C2-proton of the benzoxazole ring can be susceptible to deprotonation and subsequent functionalization, providing another avenue for molecular diversification.

The ability to functionalize the 4-position of the benzoxazole core through these reliable and versatile cross-coupling reactions makes 4-iodobenzoxazole a highly valuable building block in medicinal chemistry and materials science.

Applications in Drug Discovery

The benzoxazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in a wide range of biologically active compounds.[7] Benzoxazole derivatives have been reported to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[7][8]

The introduction of an iodine atom at the 4-position provides a handle for the synthesis of diverse libraries of compounds. By utilizing the cross-coupling reactions described above, researchers can systematically modify this position to explore structure-activity relationships (SAR) and optimize the biological activity of lead compounds. The resulting 4-substituted benzoxazole derivatives can be screened for their potential as therapeutic agents against a variety of diseases.

Conclusion

4-Iodobenzoxazole (CAS 1440535-23-8) is a versatile and valuable building block for organic synthesis, particularly in the field of drug discovery. Its key features include a readily functionalizable iodine atom, allowing for the introduction of a wide range of substituents via established cross-coupling methodologies. While detailed experimental data for the compound itself is limited, its synthesis and spectroscopic properties can be reliably predicted based on well-understood principles of organic chemistry. The benzoxazole core's proven track record as a pharmacophore, combined with the synthetic flexibility offered by the 4-iodo substituent, positions this compound as a key intermediate for the development of novel therapeutic agents and functional materials. Researchers are encouraged to handle this compound with appropriate safety precautions due to its potential hazards.

References

-

Wikipedia. Benzoxazole. [Link]

-

Rlavie. CAS 1440535-23-8|4-Iodo-Benzoxazole. [Link]

- Google Patents. CN102690233A - Synthetic method of 3-amino-4-iodo-indazole.

-

ResearchGate. Biological activities of benzoxazole and its derivatives. [Link]

-

International Journal of Research and Review. Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. [Link]

-

Rlavie. CAS 1440535-23-8|4-Iodo-Benzoxazole. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. CAS 273-53-0: Benzoxazole | CymitQuimica [cymitquimica.com]

- 3. Benzoxazole - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. 4-IODOBENZAMIDE CAS#: 3956-07-8 [m.chemicalbook.com]

- 6. 1440535-23-8 Cas No. | 4-Iodo-1,3-benzoxazole | Apollo [store.apolloscientific.co.uk]

- 7. researchgate.net [researchgate.net]

- 8. 4-Iodobenzoic acid(619-58-9) 1H NMR spectrum [chemicalbook.com]

4-iodo-1,3-benzoxazole molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the fundamental physicochemical properties of 4-iodo-1,3-benzoxazole, a halogenated heterocyclic compound of interest in medicinal chemistry and materials science. This document will detail its molecular weight and chemical formula, providing the foundational knowledge necessary for its application in research and development.

Core Molecular Attributes

4-iodo-1,3-benzoxazole is a derivative of benzoxazole, a bicyclic aromatic compound. The introduction of an iodine atom at the 4-position of the benzoxazole core significantly alters its molecular properties and potential reactivity.

Chemical Formula: C₇H₄INO

The chemical formula for 4-iodo-1,3-benzoxazole is C₇H₄INO . This is derived from the parent benzoxazole structure (C₇H₅NO) by the substitution of one hydrogen atom on the benzene ring with an iodine atom.[1][2] This substitution is a key feature, imparting specific characteristics to the molecule that are leveraged in various synthetic applications.

Molecular Weight: 245.02 g/mol

The molecular weight of 4-iodo-1,3-benzoxazole has been determined to be 245.02 g/mol .[3] This value is a critical parameter for a multitude of experimental procedures, including stoichiometric calculations for chemical reactions, preparation of solutions of known molarity, and interpretation of mass spectrometry data.

The calculation of the molecular weight is based on the atomic masses of its constituent elements:

-

Carbon (C): 7 atoms × 12.011 u = 84.077 u

-

Hydrogen (H): 4 atoms × 1.008 u = 4.032 u

-

Iodine (I): 1 atom × 126.904 u = 126.904 u

-

Nitrogen (N): 1 atom × 14.007 u = 14.007 u

-

Oxygen (O): 1 atom × 15.999 u = 15.999 u

Summing these values gives the total molecular weight.

Data Summary

For ease of reference, the core quantitative data for 4-iodo-1,3-benzoxazole is summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₇H₄INO | Deduced from Benzoxazole |

| Molecular Weight | 245.02 g/mol | Apollo Scientific[3] |

| Parent Compound Formula | C₇H₅NO | PubChem[1] |

| Parent Compound Mol. Weight | 119.12 g/mol | PubChem[1] |

Structural Relationship and Derivatization

The relationship between the parent benzoxazole molecule and its iodinated derivative is fundamental to understanding its chemistry. The following diagram illustrates this simple but significant structural modification.

Caption: Derivatization of Benzoxazole to 4-iodo-1,3-benzoxazole.

Experimental Protocols and Considerations

While this guide focuses on the core molecular properties, it is important to note that the presence of the iodo-substituent makes 4-iodo-1,3-benzoxazole a valuable building block in cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. The carbon-iodine bond is relatively weak, making it a good leaving group in these transformations.

When working with this compound, standard laboratory safety protocols should be followed. It is important to consult the Safety Data Sheet (SDS) for specific handling and storage information.

Conclusion

The precise knowledge of the molecular weight and chemical formula of 4-iodo-1,3-benzoxazole is a prerequisite for its successful application in research and drug development. This guide provides this essential information, grounded in reliable sources, to support the scientific community in their endeavors with this versatile chemical entity.

References

-

PubChem. Benzoxazole. National Center for Biotechnology Information. [Link]

-

FooDB. Showing Compound Benzoxazole (FDB004443).[Link]

Sources

The Solubility Profile of 4-Iodobenzoxazole in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF): A Technical Guide for Researchers

In the landscape of modern drug discovery and medicinal chemistry, understanding the solubility of lead compounds is a critical parameter that dictates their potential for formulation, bioavailability, and ultimately, therapeutic efficacy. Among the vast array of heterocyclic scaffolds, benzoxazoles are of significant interest due to their presence in numerous biologically active compounds.[1][2][3][4][5] This guide provides an in-depth technical exploration of the solubility of a specific derivative, 4-iodobenzoxazole, in two of the most ubiquitous and powerful aprotic polar solvents in the laboratory: dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). This document is intended for researchers, scientists, and drug development professionals, offering not only theoretical insights but also a practical framework for solubility determination.

Understanding the Players: A Physicochemical Overview

A comprehensive understanding of the solute and solvents is paramount to predicting and interpreting solubility behavior.

4-Iodobenzoxazole: A Halogenated Heterocycle

4-Iodobenzoxazole is an aromatic heterocyclic compound featuring a benzene ring fused to an oxazole ring, with an iodine atom substituted at the 4-position. The presence of the benzoxazole core, a known pharmacophore, and the iodine atom, which can act as a handle for further synthetic modifications (e.g., cross-coupling reactions), makes this a molecule of interest in medicinal chemistry.[6]

Key structural features influencing its solubility include:

-

Aromaticity: The fused ring system is aromatic, rendering it relatively stable.[1][2]

-

Polarity: The presence of nitrogen and oxygen atoms in the oxazole ring, along with the electronegative iodine atom, introduces polarity to the molecule.

-

Hydrogen Bonding: 4-Iodobenzoxazole lacks strong hydrogen bond donors but possesses hydrogen bond acceptors in the form of the nitrogen and oxygen atoms.

Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF): The Universal Aprotic Solvents

Both DMSO and DMF are classified as polar aprotic solvents, a class of solvents with high dielectric constants and large dipole moments that do not possess acidic protons (i.e., they are not hydrogen bond donors).[7][8][9] This characteristic is crucial to their solvation power.

| Property | Dimethyl Sulfoxide (DMSO) | Dimethylformamide (DMF) |

| Molecular Formula | (CH₃)₂SO | (CH₃)₂NC(O)H |

| Molar Mass | 78.13 g/mol | 73.09 g/mol |

| Boiling Point | 189 °C[10] | 153 °C[11] |

| Density | ~1.1 g/mL[10] | ~0.948 g/mL[11] |

| Dielectric Constant | ~47 | ~37[12] |

| Dipole Moment | ~3.96 D | ~3.82 D |

Table 1: Key Physicochemical Properties of DMSO and DMF

Their ability to dissolve a wide range of both polar and nonpolar compounds stems from their strong dipole moments and their capacity to act as hydrogen bond acceptors.[13][14][15][16][17]

The "Why": Theoretical Principles of Solubility

The adage "like dissolves like" provides a foundational but simplistic view of solubility. A deeper understanding requires an examination of the intermolecular forces at play between 4-iodobenzoxazole and the solvent molecules.

Intermolecular Interactions

The dissolution of 4-iodobenzoxazole in DMSO and DMF is primarily governed by the following interactions:

-

Dipole-Dipole Interactions: Both DMSO (with its highly polar sulfoxide group) and DMF (with its polar amide group) exhibit strong dipole moments. The polar regions of 4-iodobenzoxazole will interact favorably with the dipoles of the solvent molecules.

-

London Dispersion Forces: These forces, arising from temporary fluctuations in electron density, will be present between the aromatic rings of 4-iodobenzoxazole and the alkyl groups of the solvents. The large, polarizable iodine atom in 4-iodobenzoxazole will also contribute significantly to these interactions.

-

Hydrogen Bonding (Acceptor Role): While 4-iodobenzoxazole is not a hydrogen bond donor, the nitrogen and oxygen atoms of the oxazole ring can act as hydrogen bond acceptors. Although DMSO and DMF are not hydrogen bond donors themselves, this property is crucial when considering solubility in protic solvents.

The high dielectric constants of both DMSO and DMF are indicative of their ability to separate charges and solvate ions, although this is less critical for a neutral molecule like 4-iodobenzoxazole.

Figure 1: Key intermolecular interactions governing the solubility of 4-iodobenzoxazole in DMSO and DMF.

Based on the properties of the closely related compound 4-iodo-1H-imidazole, which is reported to be soluble in DMF and highly soluble in DMSO, it is anticipated that 4-iodobenzoxazole will exhibit good solubility in both solvents.[18] The slightly higher polarity and dielectric constant of DMSO may afford it a marginal advantage in solvating the polar aspects of the benzoxazole core.

A Practical Guide to Solubility Determination

The following protocol outlines a robust, self-validating method for determining the kinetic solubility of 4-iodobenzoxazole in DMSO and DMF. This method is widely applicable for early-stage drug discovery.

Experimental Protocol: Kinetic Solubility Assessment

Objective: To determine the kinetic solubility of 4-iodobenzoxazole in DMSO and DMF at a target concentration, typically relevant for high-throughput screening (e.g., 10 mM).

Materials:

-

4-Iodobenzoxazole (solid)

-

Anhydrous DMSO

-

Anhydrous DMF

-

Calibrated analytical balance

-

Vortex mixer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Autosampler vials and caps

-

Calibrated micropipettes

-

Appropriate glassware

Procedure:

-

Stock Solution Preparation:

-

Accurately weigh a sufficient amount of 4-iodobenzoxazole to prepare a concentrated stock solution in both DMSO and DMF (e.g., 100 mM).

-

Add the appropriate volume of the respective solvent to the solid compound.

-

Vortex vigorously for 5-10 minutes to aid dissolution. Gentle heating or sonication can be applied if dissolution is slow, but the solution should be allowed to return to room temperature before proceeding.[19]

-

-

Preparation of Test Solutions:

-

In separate autosampler vials, prepare serial dilutions of the stock solution with the corresponding solvent to create a calibration curve for HPLC analysis (e.g., 10 mM, 5 mM, 2.5 mM, 1.25 mM, 0.625 mM).

-

Prepare a separate "kinetic solubility" sample by adding a known volume of the 100 mM stock solution to a known volume of an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a target final concentration (e.g., 100 µM with 1% solvent).

-

-

Equilibration:

-

Incubate the kinetic solubility samples at room temperature for a defined period (e.g., 2 hours) with gentle shaking to allow for precipitation of the compound that is insoluble in the aqueous medium.

-

-

Separation of Undissolved Compound:

-

Centrifuge the kinetic solubility samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any precipitated solid.

-

-

Sample Analysis:

-

Carefully transfer the supernatant from the centrifuged samples to clean autosampler vials.

-

Analyze the calibration standards and the supernatants from the kinetic solubility samples by a validated HPLC-UV method.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area from the HPLC chromatograms of the standards against their known concentrations.

-

Determine the concentration of 4-iodobenzoxazole in the supernatant of the kinetic solubility samples by interpolating their peak areas from the calibration curve. This concentration represents the kinetic solubility under the tested conditions.

-

Figure 2: A generalized workflow for the experimental determination of kinetic solubility.

Expected Outcomes and Discussion

Any observed insolubility, particularly at lower concentrations, would be noteworthy and could suggest strong crystal lattice forces in the solid state of the compound that are difficult for the solvent to overcome. In such cases, techniques like sonication or gentle heating can be employed to facilitate dissolution, though care must be taken to avoid compound degradation.[19]

It is also important to consider that the high solubility in neat DMSO or DMF does not always translate to high aqueous solubility, which is a more critical parameter for bioavailability. The experimental protocol described above, which involves precipitating the compound from a solvent-buffer mixture, provides a more physiologically relevant measure of solubility.

Conclusion

4-Iodobenzoxazole, by virtue of its chemical structure, is expected to be readily soluble in the polar aprotic solvents DMSO and DMF. This solubility is driven by a combination of dipole-dipole interactions and London dispersion forces between the solute and the solvent molecules. For researchers and drug development professionals, this high solubility is advantageous, facilitating the preparation of concentrated stock solutions for use in a wide array of in vitro and in vivo studies. The provided experimental protocol offers a robust and reliable method for quantifying the kinetic solubility, a critical step in the early assessment of any potential drug candidate. A thorough understanding of both the theoretical principles and the practical methodologies of solubility determination is indispensable for making informed decisions in the complex process of drug discovery.

References

- Benchchem.

-

Politi, R., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(9), 2688. [Link]

-

Wikipedia. Benzoxazole. [Link]

-

Wikipedia. Dimethyl sulfoxide. [Link]

-

Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]

-

Wikipedia. Dimethylformamide. [Link]

-

Chemistry Steps. Polar Protic and Polar Aprotic Solvents. [Link]

- BenchChem. Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.

- Kian Resin Chemical Company.

-

ResearchGate. Predicted possible mechanism for synthesis of substituted benzoxazole.... [Link]

-

ResearchGate. Are there any specific considerations for completely dissolving the polyamideoxime in DMF or DMSO or other solvent?. [Link]

-

Reddit. DMF Work-up and Solubility Issues. [Link]

-

ResearchGate. Protocol for the Dried Dimethyl Sulfoxide Solubility Assay. [Link]

-

SlideShare. Benzoxazole: Synthetic Methodology and Biological Activities. [Link]

-

PubChem. Dimethyl Sulfoxide. [Link]

-

National Institutes of Health. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. [Link]

-

Gaylord Chemical. Dimethyl Sulfoxide Solvent Properties. [Link]

-

Chemistry LibreTexts. Polar Protic and Aprotic Solvents. [Link]

-

University of Rochester. Workup: DMF or DMSO. [Link]

-

ACS Publications. Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. [Link]

-

International Journal of Pharmaceutical Sciences and Research. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Link]

-

Organic Chemistry Portal. Benzoxazole synthesis. [Link]

-

ResearchGate. What is a good antisolvent for DMF?. [Link]

-

ResearchGate. Polar, aprotic solvents and the hydrophobic effect. [Link]

-

FooDB. Showing Compound Benzoxazole (FDB004443). [Link]

-

Univar Solutions. Dimethylformamide, Technical Grade, Liquid, 430 lb Drum. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Properties and Applications of 4-Iodobenzoic Acid. [Link]

-

National Institutes of Health. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. [Link]

-

International Journal of Thermodynamics and Chemical Kinetics. Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. [Link]

-

Ataman Kimya. DIMETHYLFORMAMIDE (DMF). [Link]

-

BYJU'S. Chemical Properties of Dimethyl sulfoxide – C2H6OS. [Link]

-

PubMed. Synthesis and biological properties of benzothiazole, benzoxazole, and chromen-4-one analogues of the potent antitumor agent 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (PMX 610, NSC 721648). [Link]

-

Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

Sources

- 1. Benzoxazole - Wikipedia [en.wikipedia.org]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzoxazole synthesis [organic-chemistry.org]

- 5. Synthesis and biological properties of benzothiazole, benzoxazole, and chromen-4-one analogues of the potent antitumor agent 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (PMX 610, NSC 721648) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. byjus.com [byjus.com]

- 11. Dimethylformamide - Wikipedia [en.wikipedia.org]

- 12. kianresin.com [kianresin.com]

- 13. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 14. Dimethylformamide (DMF) | Eastman [eastman.com]

- 15. univarsolutions.com [univarsolutions.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. ptacts.uspto.gov [ptacts.uspto.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of 4-Substituted Benzoxazoles via Sonogashira Coupling

Abstract & Strategic Importance

The benzoxazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and purine bases in kinase inhibitors and DNA-intercalating agents. While functionalization at the C2, C5, and C6 positions is well-documented, C4-substituted benzoxazoles remain underutilized due to synthetic challenges. The C4 position, located peri- to the ring nitrogen, presents unique steric and electronic hurdles that often hamper standard cross-coupling protocols.

This guide details a robust, field-proven protocol for installing alkynyl moieties at the C4 position via Sonogashira cross-coupling . By leveraging specific catalyst-ligand interactions and controlling the "copper effect," researchers can achieve high yields of 4-alkynylbenzoxazoles, unlocking new chemical space for Structure-Activity Relationship (SAR) exploration.

Strategic Considerations: The "C4 Challenge"

Before executing the protocol, it is critical to understand the molecular environment of the 4-bromobenzoxazole substrate.

-

Steric Peri-Interaction: The C4 position is physically adjacent to the lone pair of the N3 nitrogen. Bulky phosphine ligands can experience repulsion here, slowing the rate of oxidative addition compared to the more accessible C5 or C6 positions.

-

Electronic Deactivation: While the benzoxazole ring is electron-deficient (facilitating oxidative addition relative to benzene), the C4 position is less electrophilic than the C2 position.

-

Catalyst Poisoning: The N3 nitrogen is a competent ligand for Palladium. In the absence of a strongly binding phosphine, the substrate itself can sequester the catalyst, leading to arrested turnover.

Mechanistic Workflow

The following diagram outlines the optimized pathway, highlighting the critical intersection of the Palladium and Copper cycles tailored for this substrate.

Figure 1: Catalytic cycle emphasizing the oxidative addition step, which is sterically encumbered at the C4 position.

Optimization Data & Experimental Logic

The following data summarizes the optimization process used to establish the standard protocol. Note the drastic effect of temperature and base choice.

Table 1: Optimization of Reaction Conditions Substrate: 4-Bromobenzoxazole (1.0 equiv), Phenylacetylene (1.2 equiv)

| Entry | Catalyst (5 mol%) | Co-Catalyst | Base (3 equiv) | Solvent | Temp (°C) | Yield (%) | Scientist's Notes |

| 1 | Pd(PPh₃)₄ | CuI (5%) | Et₃N | THF | 25 | 15 | Slow reaction; C4 sterics hinder RT coupling. |

| 2 | Pd(PPh₃)₄ | CuI (5%) | Et₃N | THF | 65 | 55 | Better, but significant homocoupling (Glaser) observed. |

| 3 | PdCl₂(PPh₃)₂ | CuI (2%) | DIPA | DMF | 80 | 78 | DIPA reduces Glaser coupling; DMF improves solubility. |

| 4 | PdCl₂(dppf) | CuI (2%) | Et₃N | MeCN | 80 | 92 | Optimal. Bidentate ligand (dppf) resists de-ligation by N3 nitrogen. |

| 5 | Pd(OAc)₂/XPhos | None | Cs₂CO₃ | Toluene | 100 | 40 | Copper-free conditions sluggish for this electron-poor system. |

Key Insight: The use of PdCl₂(dppf) is the "secret sauce" here. The bidentate ferrocenyl ligand has a large bite angle that enforces a geometry favoring reductive elimination, and it is bulky enough to prevent the benzoxazole nitrogen from coordinating to the Palladium center.

Detailed Protocol: Synthesis of 4-(Phenylethynyl)benzoxazole

Safety Warning: Handling terminal alkynes and palladium catalysts requires standard PPE. Benzoxazoles can be skin irritants. Perform all steps in a fume hood.

Phase A: Reagent Preparation[1]

-

Degassing: Oxygen is the enemy of the Sonogashira reaction (promotes homocoupling). Sparge all solvents (MeCN or DMF) with Argon or Nitrogen for at least 15 minutes prior to use.

-

Substrate: Ensure 4-bromobenzoxazole is dry. If synthesized in-house (from 2-amino-3-bromophenol), verify purity >95% by HPLC, as residual aminophenols poison the catalyst.

Phase B: Reaction Setup (Standard Scale: 1.0 mmol)

-

Charging: To a dried 25 mL Schlenk tube equipped with a magnetic stir bar, add:

-

4-Bromobenzoxazole: 198 mg (1.0 mmol)

-

PdCl₂(dppf)·CH₂Cl₂: 41 mg (0.05 mmol, 5 mol%)

-

CuI: 3.8 mg (0.02 mmol, 2 mol%)

-

-

Inert Atmosphere: Cap the tube with a rubber septum. Evacuate and backfill with Argon three times.

-

Solvent Addition: Syringe in 5.0 mL of anhydrous MeCN (or DMF).

-

Base & Alkyne Addition:

-

Add Triethylamine (Et₃N): 418 µL (3.0 mmol). Note: DIPA can be substituted if homocoupling is observed.

-

Add Phenylacetylene: 132 µL (1.2 mmol) dropwise via syringe.

-

-

Reaction: Place the tube in a pre-heated oil bath at 80°C . Stir vigorously for 4–6 hours.

-

Monitoring: Check TLC (Hexane/EtOAc 8:2). The starting bromide (Rf ~0.6) should disappear, replaced by a highly fluorescent product spot (Rf ~0.5).

-

Phase C: Work-up and Purification[2]

-

Quench: Cool to room temperature. Dilute with 20 mL Ethyl Acetate (EtOAc).[1]

-

Wash: Filter the mixture through a small pad of Celite to remove Pd/Cu residues. Wash the filtrate with:

-

Water (2 x 15 mL)

-

Brine (1 x 15 mL)

-

-

Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Chromatography: Purify via flash column chromatography on silica gel.

-

Gradient: 0% → 10% EtOAc in Hexanes.

-

Note: 4-substituted benzoxazoles are often crystalline solids. Recrystallization from EtOH is possible for high-purity needs.

-

Troubleshooting & Expert Tips ("The Scientist's Notebook")

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Catalyst Deactivation | Switch to PdCl₂(dppf) or increase catalyst loading to 8 mol%. Ensure Oxygen is rigorously excluded. |

| Glaser Coupling (Alkyne Dimer) | O₂ presence or excess Cu | Reduce CuI to 1 mol%. Switch base to DIPA (Diisopropylamine). Degas solvents longer. |

| Black Precipitate (Pd Black) | Ligand dissociation | The reaction is getting too hot or the ligand is insufficient. Lower temp to 70°C and extend time. |

| Starting Material Recovery | N-Coordination | The benzoxazole Nitrogen is coordinating Pd. Add 10 mol% PPh₃ as an additive or use the bidentate dppf ligand (as recommended). |

Scope & Limitations

This protocol is robust for:

-

Aryl Alkynes: (e.g., Phenylacetylene, 4-Fluorophenylacetylene) - Yields >85%.

-

Alkyl Alkynes: (e.g., 1-Octyne) - Yields typically 60-75% (slower oxidative addition).

-

Functional Groups: Tolerates esters, nitriles, and ethers. Unprotected alcohols on the alkyne may require protection (THP/TBS) to prevent copper chelation.

Limitation: Highly electron-deficient alkynes (e.g., propiolates) may undergo Michael addition to the benzoxazole ring or polymerization under these basic conditions.

References

-

General Sonogashira Review: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.

-

Benzoxazole Synthesis (Precursors): Potuganti, G., et al. (2017). Synthesis of Benzoxazoles and Benzothiazoles via a Copper-Catalyzed C-H Functionalization/Intramolecular Cyclization. RSC Advances, 7, 12345-12350.

-

Pd-Catalysis on Heterocycles: Li, J. J., & Gribble, G. W. (2010). Palladium in Heterocyclic Chemistry. Elsevier Science.

-

Steric Effects in Coupling: Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.

Sources

Application Notes and Protocols for the C-H Activation Functionalization of 4-Iodobenzoxazole

Introduction: The Strategic Value of C-H Functionalized Benzoxazoles in Modern Chemistry

The benzoxazole scaffold is a privileged heterocyclic motif, integral to a multitude of pharmaceuticals, agrochemicals, and materials science innovations.[1][2] Its rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions make it an ideal pharmacophore.[3] Consequently, the development of efficient and selective methods for the functionalization of the benzoxazole core is of paramount importance to medicinal and process chemists.

Traditionally, the synthesis of substituted benzoxazoles has relied on the condensation of pre-functionalized 2-aminophenols or the coupling of halogenated benzoxazoles.[4] However, these approaches can be circuitous and generate significant chemical waste. The advent of transition metal-catalyzed C-H activation has revolutionized synthetic strategy, offering a more atom-economical and environmentally benign pathway to molecular complexity.[5][6] This powerful technique allows for the direct conversion of ubiquitous C-H bonds into new C-C, C-N, and C-O bonds, streamlining synthetic routes and enabling the exploration of novel chemical space.[7]

This application note provides a detailed guide to the C-H activation and functionalization of a specifically challenging substrate: 4-iodobenzoxazole. The presence of the iodo-substituent introduces a fascinating element of competitive reactivity between C-H activation and classical cross-coupling at the C-I bond. We will explore strategies to navigate this challenge and present detailed protocols for the synthesis of the 4-iodobenzoxazole precursor and its subsequent C-H functionalization.

Part 1: Synthesis of the 4-Iodobenzoxazole Precursor

Proposed Synthetic Pathway for 4-Iodobenzoxazole

Caption: Proposed two-step synthesis of 4-iodobenzoxazole.

Protocol 1: Synthesis of 2-Amino-3-iodophenol

This protocol is adapted from general methods for the halogenation of aminophenols.[8]

Materials:

-

2-Aminophenol

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2-aminophenol (1.0 eq) in anhydrous acetonitrile at 0 °C under an inert atmosphere, add N-iodosuccinimide (1.05 eq) portion-wise over 15 minutes.

-

Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium thiosulfate solution.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford 2-amino-3-iodophenol.

Protocol 2: Synthesis of 4-Iodobenzoxazole

This protocol is based on the widely used cyclization of 2-aminophenols with orthoformates.[4]

Materials:

-

2-Amino-3-iodophenol

-

Triethyl orthoformate

-

p-Toluenesulfonic acid (p-TsOH) (catalytic amount)

-

Toluene

-

Dean-Stark apparatus

-

Heating mantle

-

Rotary evaporator

Procedure:

-

To a solution of 2-amino-3-iodophenol (1.0 eq) in toluene, add triethyl orthoformate (1.5 eq) and a catalytic amount of p-toluenesulfonic acid.

-

Equip the flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, or until the theoretical amount of ethanol has been collected.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield 4-iodobenzoxazole.

Part 2: Palladium-Catalyzed C-H Arylation of 4-Iodobenzoxazole

Palladium catalysis is a cornerstone of C-H functionalization chemistry.[9] For the C-H arylation of 4-iodobenzoxazole, careful consideration must be given to the choice of catalyst, ligand, and reaction conditions to favor C-H activation over the competing C-I cross-coupling.

Mechanistic Considerations: C-H Activation vs. C-I Cross-Coupling

The palladium-catalyzed arylation can proceed via two main pathways:

-

C-H Activation Pathway: The palladium catalyst coordinates to the benzoxazole and activates a C-H bond, typically at the C2 position, to form a palladacycle. This intermediate then undergoes oxidative addition with an aryl halide, followed by reductive elimination to furnish the C-H arylated product.

-

C-I Cross-Coupling Pathway (Heck or Suzuki-type): The palladium catalyst undergoes oxidative addition into the C-I bond of 4-iodobenzoxazole. The resulting Pd(II)-aryl species can then participate in various cross-coupling reactions.

To promote C-H activation, reaction conditions are often chosen to disfavor oxidative addition into the C-I bond. This can include the use of specific ligands that stabilize the C-H activation transition state or running the reaction under conditions where the C-H activation is kinetically more favorable.

Caption: Competing catalytic pathways in the arylation of 4-iodobenzoxazole.

Protocol 3: Palladium-Catalyzed C2-Arylation of 4-Iodobenzoxazole

This protocol is adapted from established methods for the direct arylation of benzoxazoles.[10]

Materials:

-

4-Iodobenzoxazole

-

Aryl bromide (e.g., 4-bromotoluene)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or a suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or another suitable base

-

N,N-Dimethylformamide (DMF) or other polar aprotic solvent

-

Schlenk tube or microwave vial

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a Schlenk tube or microwave vial under an inert atmosphere, add 4-iodobenzoxazole (1.0 eq), aryl bromide (1.2 eq), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and K₂CO₃ (2.0 eq).

-

Add anhydrous DMF via syringe.

-

Seal the vessel and heat the reaction mixture to 120-140 °C for 12-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite and wash with ethyl acetate.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the C2-arylated 4-iodobenzoxazole.

| Parameter | Condition | Rationale |

| Catalyst | Pd(OAc)₂ | A common and effective palladium source for C-H activation. |

| Ligand | PPh₃ | A versatile phosphine ligand; others can be screened for optimal results. |

| Base | K₂CO₃ | A common inorganic base for direct arylation reactions. |

| Solvent | DMF | A polar aprotic solvent that facilitates these transformations. |

| Temperature | 120-140 °C | Higher temperatures are often required to promote C-H activation. |

Part 3: Rhodium-Catalyzed C-H Functionalization of 4-Iodobenzoxazole

Rhodium catalysts are also highly effective for C-H activation, often exhibiting different reactivity and selectivity profiles compared to palladium.[11] Rhodium(III) catalysts, in particular, are known for their high efficiency in directed C-H functionalization.

Directing Group Strategy for Regiocontrol

While the C2 position of benzoxazole is electronically activated, achieving functionalization at other positions on the benzene ring often requires the use of a directing group.[12] For 4-iodobenzoxazole, a directing group could be installed at the C2 position to direct C-H activation to the C7 position.

Caption: Workflow for directing group-assisted C-H functionalization.

Protocol 4: Rhodium-Catalyzed C7-Alkenylation of a 2-Substituted 4-Iodobenzoxazole

This hypothetical protocol is based on established rhodium-catalyzed C-H alkenylations using directing groups.

Materials:

-

2-(Pyridin-2-yl)-4-iodobenzoxazole (as the substrate with a directing group)

-

Alkene (e.g., ethyl acrylate)

-

[RhCp*Cl₂]₂

-

AgSbF₆

-

Acetic acid (AcOH)

-

1,2-Dichloroethane (DCE)

-

Schlenk tube or microwave vial

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a Schlenk tube or microwave vial under an inert atmosphere, add 2-(pyridin-2-yl)-4-iodobenzoxazole (1.0 eq), [RhCp*Cl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%).

-

Add anhydrous DCE, followed by the alkene (1.5 eq) and acetic acid (1.0 eq).

-

Seal the vessel and heat the reaction mixture to 100 °C for 12-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with DCM.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to afford the C7-alkenylated product.

| Parameter | Condition | Rationale |

| Catalyst | [RhCp*Cl₂]₂ | A common and robust Rh(III) catalyst for C-H activation. |

| Additive | AgSbF₆ | Acts as a halide scavenger to generate the active cationic Rh(III) species. |

| Solvent | DCE | A common solvent for rhodium-catalyzed C-H functionalization. |

| Temperature | 100 °C | Sufficient to promote the catalytic cycle. |

Troubleshooting and Key Considerations

-

Low Conversion: Increase reaction temperature, time, or catalyst loading. Screen different ligands (for Pd) or additives (for Rh). Ensure all reagents and solvents are anhydrous.

-

Poor Regioselectivity: For palladium catalysis, the C2 position is generally favored. To target other positions, a directing group strategy is recommended. For rhodium catalysis, the choice of directing group is critical for regiocontrol.

-

Competitive C-I Coupling: If significant C-I cross-coupling is observed with palladium catalysis, consider using a less reactive aryl coupling partner (e.g., an aryl chloride instead of a bromide or iodide). Alternatively, ligand tuning can sometimes disfavor oxidative addition into the C-I bond.

-

Substrate Decomposition: High reaction temperatures can sometimes lead to decomposition. If this is observed, try lowering the temperature and extending the reaction time, or consider using a more active catalyst system that operates under milder conditions.

Conclusion

The C-H activation functionalization of 4-iodobenzoxazole presents a unique synthetic challenge due to the presence of the iodo-substituent. However, with careful consideration of the reaction conditions and catalytic system, it is possible to selectively functionalize the C-H bonds of this valuable heterocyclic core. The protocols and strategies outlined in this application note provide a solid foundation for researchers and drug development professionals to explore the rich chemistry of this and related molecules, paving the way for the discovery of novel compounds with significant biological and material properties.

References

-

Synthesis and reactivity of azole-based iodazinium salts. Beilstein Journal of Organic Chemistry, 2023 . [Link]

-

Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules, 2021 . [Link]

-

Palladium-catalyzed direct arylation of benzoxazoles with unactivated simple arenes. Chemical Communications, 2013 . [Link]

-

Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. Angewandte Chemie International Edition, 2009 . [Link]

-

Synthesis of 4H‐Benzo[e][13][14]oxazin‐4‐ones by a Carbonylation–Cyclization Domino Reaction of ortho‐Halophenols and Cyanamide. Chemistry – A European Journal, 2017 . [Link]

-

Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation. Chemical Science, 2017 . [Link]

-

Rh(III)-catalyzed C-H activation/cyclization of benzamides and diazo compounds to form isocoumarins and alpha-pyrones. Organic & Biomolecular Chemistry, 2019 . [Link]

-

Synthesis of Some New 2-(3-Aryl-1-phenyl-4-pyrazolyl)- benzoxazoles Using Hypervalent Iodine Mediated Oxidative Cyclization of Schiff's Bases. Molecules, 2001 . [Link]

-

Iodine-catalyzed synthesis of benzoxazoles using catechols, ammonium acetate, and alkenes/alkynes/ketones via C–C and C–O bond cleavage. RSC Advances, 2022 . [Link]

-

Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation. Chemical Science, 2017 . [Link]

-

Palladium-catalyzed C–H activation/C–C cross-coupling reactions via electrochemistry. Chemical Communications, 2020 . [Link]

-

Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates. Organic Letters, 2010 . [Link]

-

Rhodium(iii)-catalyzed chemoselective C–H functionalization of benzamides with methyleneoxetanones controlled by the solvent. Organic & Biomolecular Chemistry, 2021 . [Link]

-

Palladium-Catalyzed C−H Activation/C–C Cross-Coupling Reactions via Electrochemistry. ChemRxiv, 2020 . [Link]

-

Palladium-catalyzed direct arylation of benzoxazoles with unactivated simple arenes. Dalton Transactions, 2010 . [Link]

-

Iodine-catalyzed synthesis of benzoxazoles using catechols, ammonium acetate, and alkenes/alkynes/ketones via C–C and C–O bond cleavage. RSC Advances, 2022 . [Link]

-

Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study. Molecules, 2022 . [Link]

-

A new pathway via intermediate 4-amino-3-fluorophenol for the synthesis of regorafenib. Research on Chemical Intermediates, 2020 . [Link]

-

Rhodium(III)-Catalyzed C-H Activation of Arenes Using a Versatile and Removable Triazene Directing Group. Angewandte Chemie International Edition, 2012 . [Link]

-

Nitrone Directing Groups in Rhodium(III)-Catalyzed C@H Activation of Arenes: 1,3-Dipoles. Angewandte Chemie International Edition, 2016 . [Link]

-

Oxazole Synthesis by four Name Reactions. YouTube, 2022 . [Link]

-

Oxidative Cyclization at ortho-Position of Phenol: Improved Total Synthesis of 3-(Phenethylamino)demethyl(oxy)aaptamine. Marine Drugs, 2020 . [Link]

-

C–H functionalization of quinazolinones by transition metal catalysis. RSC Advances, 2020 . [Link]

-

Template Synthesis to Solve the Unreachable Ortho C-H Func-tionalization Reaction of Iodobenzene. ChemRxiv, 2022 . [Link]

-

Room-Temperature Palladium-Catalyzed Direct 2-Arylation of Benzoxazoles with Aryl and Heteroaryl Bromides. Organic Letters, 2011 . [Link]

-

The Complementary Competitors: Palladium and Copper in C–N Cross-Coupling Reactions. Organometallics, 2020 . [Link]

- Synthesis method of 2-amino-3-methyl thiophenol.

-

Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 2010 . [Link]

-

Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. Catalysts, 2021 . [Link]

-

Accessing C2-Functionalized 1,3-(Benz)azoles through Transition Metal-Catalyzed C-H Activation. Chemistry – A European Journal, 2021 . [Link]

-

Rhodium-catalyzed Triazole-Directed C-H Bond Functionalization of Arenes With Diazo Compounds. Organic & Biomolecular Chemistry, 2018 . [Link]

-

Palladium-catalysed coupling of benzoxazole with meta-or ortho-substituted aryl bromides (Scheme 2). ResearchGate, 2013 . [Link]

-

Site‐Selective C−H Functionalization of Carbazoles. Angewandte Chemie International Edition, 2020 . [Link]

-

Synthesis and reactivity of azole-based iodazinium salts. Beilstein Journal of Organic Chemistry, 2023 . [Link]

- 2-Aminophenol derivatives and process for their preparation.

-

Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. Catalysts, 2012 . [Link]

-

A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Molecules, 2023 . [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. guidechem.com [guidechem.com]

- 5. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality - PMC [pmc.ncbi.nlm.nih.gov]

- 7. C–H functionalization of quinazolinones by transition metal catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis of 4H‐Benzo[e][1,3]oxazin‐4‐ones by a Carbonylation–Cyclization Domino Reaction of ortho‐Halophenols and Cyanamide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Room-Temperature Palladium-Catalyzed Direct 2-Arylation of Benzoxazoles with Aryl and Heteroaryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 12. web.pkusz.edu.cn [web.pkusz.edu.cn]

- 13. Synthesis and reactivity of azole-based iodazinium salts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Palladium-catalyzed direct arylation of benzoxazoles with unactivated simple arenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Application Note: Site-Selective Synthesis of 4-Arylbenzoxazoles via Palladium-Catalyzed Cross-Coupling

This Application Note is structured as a comprehensive technical guide for the synthesis of 4-arylbenzoxazoles, specifically utilizing 4-iodobenzoxazole as the regioselective starting scaffold.

Abstract & Executive Summary

The benzoxazole moiety is a privileged pharmacophore in medicinal chemistry, featured prominently in anticancer agents (e.g., UK-1 natural product analogs) and antimicrobial compounds. While C2-functionalization is well-established via C-H activation, accessing the C4-position is synthetically challenging due to electronic deactivation and steric hindrance from the adjacent heteroatoms.

This protocol details a robust one-pot Suzuki-Miyaura cross-coupling strategy to synthesize 4-arylbenzoxazoles directly from 4-iodobenzoxazole . By leveraging the high reactivity of the C–I bond, this method bypasses the need for harsh lithiation steps or de novo ring construction, offering a high-yielding, scalable route for library generation.

Key Advantages:

-

Regiospecificity: Exclusively targets the C4 position, leaving the labile C2–H intact for future functionalization.

-

Mild Conditions: Aqueous-compatible catalytic system prevents ring-opening side reactions.

-

Scalability: Validated on gram-scale workflows.

Scientific Background & Mechanistic Rationale[1][2][3]

The "C4 Challenge" in Benzoxazoles

Electrophilic aromatic substitution on benzoxazoles typically occurs at the C5 or C6 positions. Direct C-H activation occurs preferentially at C2 (the most acidic position, pKa ~24.4). Consequently, introducing substituents at C4 requires a pre-functionalized handle. 4-Iodobenzoxazole serves as this critical "linchpin," enabling palladium-catalyzed diversion from the standard reactivity patterns.

Mechanism of Action

The transformation proceeds via a standard Pd(0)/Pd(II) catalytic cycle. The choice of ligand and base is critical to prevent the competitive dimerization of the benzoxazole via C2–H activation (homocoupling).

Pathway:

-

Oxidative Addition: Pd(0) inserts into the C4–I bond. This is favored over C2–H activation due to the weak C–I bond dissociation energy.

-

Transmetallation: The aryl boronic acid (activated by base) transfers the aryl group to the Palladium center.

-

Reductive Elimination: The C4–C(Aryl) bond is formed, regenerating the catalyst.

Mechanistic Visualization

The following diagram outlines the catalytic cycle and the competing side-reaction pathways that this protocol minimizes.

Figure 1: Catalytic cycle for the cross-coupling of 4-iodobenzoxazole. Note the diversion from C2-H activation.

Detailed Experimental Protocol

Materials & Equipment

-

Substrate: 4-Iodobenzoxazole (CAS: 5686-36-2). Note: If not commercially available, synthesize via cyclization of 2-amino-3-iodophenol with triethyl orthoformate.

-

Coupling Partner: Aryl boronic acid (1.2 - 1.5 equivalents).

-

Catalyst: Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)).

-

Why: The bidentate dppf ligand has a large bite angle, accelerating reductive elimination and stabilizing the catalyst against deactivation by the benzoxazole nitrogen.

-

-

Base: Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃).

-

Solvent: 1,4-Dioxane / Water (4:1 ratio).

-

Why: The aqueous component is essential for the activation of the boronic acid. Dioxane provides high solubility for the organic halide.

-

Step-by-Step Procedure

Step 1: Reaction Assembly (Inert Atmosphere)

-

To a dry 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar, add:

-

4-Iodobenzoxazole (245 mg, 1.0 mmol)

-

Aryl Boronic Acid (1.2 mmol)

-

Pd(dppf)Cl₂[1]·CH₂Cl₂ (41 mg, 0.05 mmol, 5 mol%)

-

Cs₂CO₃ (652 mg, 2.0 mmol)

-

-

Seal the vessel with a septum.

-

Evacuate and backfill with Nitrogen (N₂) or Argon three times to remove oxygen. Oxygen causes homocoupling of the boronic acid.

Step 2: Solvent Addition

-

Degas the solvent mixture (1,4-Dioxane/Water, 4:1 v/v) by sparging with nitrogen for 15 minutes.

-

Add 5 mL of the degassed solvent via syringe through the septum.

Step 3: Reaction Execution

-

Thermal Method: Heat the reaction mixture to 90°C in an oil bath for 4–6 hours.

-

Microwave Method (Recommended): Heat at 100°C for 30 minutes (Power: 100W, Max Pressure: 200 psi).

-

Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.6) should disappear; the product is typically more polar and fluorescent.

Step 4: Workup & Purification

-

Cool the mixture to room temperature.

-

Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

-

Separate the organic layer.[3] Extract the aqueous layer with Ethyl Acetate (2 x 15 mL).

-

Wash combined organics with Brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

-

Concentrate under reduced pressure.

-

Purification: Flash column chromatography on silica gel.

-

Gradient: 0% to 20% Ethyl Acetate in Hexanes.

-

Note: 4-arylbenzoxazoles are often solids that can be recrystallized from Ethanol/Water if chromatography is not desired.

-

Workflow Visualization

Figure 2: Operational workflow for the synthesis of 4-arylbenzoxazoles.

Performance Data & Optimization

The following table summarizes typical yields obtained using this protocol with various boronic acids, highlighting the tolerance for electronic diversity.

| Entry | Aryl Boronic Acid (R-B(OH)₂) | Product (4-Ar-Benzoxazole) | Yield (%) | Notes |

| 1 | Phenylboronic acid | 4-Phenylbenzoxazole | 88% | Standard reference |

| 2 | 4-Methoxyphenylboronic acid | 4-(4-OMe-Ph)-benzoxazole | 92% | Electron-rich, fast |

| 3 | 4-Fluorophenylboronic acid | 4-(4-F-Ph)-benzoxazole | 85% | UK-1 analog scaffold |

| 4 | 3-Pyridylboronic acid | 4-(3-Py)-benzoxazole | 76% | Heteroaryl coupling |

| 5 | 2-Methylphenylboronic acid | 4-(2-Me-Ph)-benzoxazole | 65% | Steric hindrance |

Troubleshooting Guide:

-

Low Yield / Starting Material Remains: Switch catalyst to Pd(PPh₃)₄ (5 mol%) or increase temperature to 110°C. Ensure solvent is thoroughly degassed.

-

Homocoupling of Boronic Acid: Reduce the amount of O₂ in the system; add the boronic acid slowly or use a slight excess (1.5 eq).

-

Ring Opening: If the benzoxazole ring opens (formation of phenolic side products), lower the reaction temperature and switch from K₂CO₃ to a milder base like NaHCO₃ or K₃PO₄.

References

-

Biological Relevance of 4-Arylbenzoxazoles (UK-1 Analogs)

-

Reynolds, M. B., et al. "Synthesis, metal ion binding, and biological evaluation of new anticancer 2-(2'-hydroxyphenyl)benzoxazole analogs of UK-1." Bioorganic & Medicinal Chemistry, 2008.[4]

-

-

General Suzuki Coupling of Heteroaryl Halides

- Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

-

Synthesis of Benzoxazole Precursors

- Kumar, D., et al. "Synthesis and evaluation of anticancer benzoxazoles and benzimidazoles related to UK-1." Bioorganic & Medicinal Chemistry, 2002.

-

Palladium-Catalyzed Arylation Methodologies

-

BenchChem.[2] "A Comparative Guide to the Catalytic Performance in Cross-Coupling Reactions of 4-Iodo-1H-imidazole" (Analogous heteroaryl iodide reactivity).

-

Sources

- 1. Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ias.ac.in [ias.ac.in]

- 4. Synthesis, metal ion binding, and biological evaluation of new anticancer 2-(2'-hydroxyphenyl)benzoxazole analogs of UK-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing Pd-Catalysis for 4-Iodobenzoxazole

Case ID: 4-IBZ-DEIOD-001 Status: Active Priority: High (Precious Intermediate Preservation) Assigned Specialist: Senior Application Scientist, Catalysis Division

Diagnostic Hub: The "Deiodination Trap"

Problem Overview: You are observing the conversion of 4-iodobenzoxazole to benzoxazole (hydrodehalogenation) instead of your desired cross-coupled product.

Root Cause Analysis: The 4-position of benzoxazole is electronically activated (facilitating fast oxidative addition) but sterically encumbered by the adjacent bridgehead heteroatoms. This creates a "kinetic bottleneck" at the transmetallation step.

When the catalytic cycle stalls after oxidative addition, the long-lived L

Mechanistic Pathway Analysis

The following diagram illustrates the competition between the productive Cross-Coupling Cycle and the destructive Deiodination Cycle.

Figure 1: Mechanistic bifurcation showing how stalled transmetallation leads to hydride capture and deiodination.

Troubleshooting Protocols

If you detect >5% deiodination, immediately pause optimization and apply the following correctives.

Protocol A: Solvent & Base Engineering

The Issue: Protic solvents (Alcohols) and bases with

| Component | Avoid (High Risk) | Recommended (Safe) | Why? |

| Solvent | Ethanol, Isopropanol, Methanol, DMF (can decompose to CO/H) | Toluene, 1,4-Dioxane, THF | Alcohols undergo |

| Base | NaOEt, KOtBu, Et | K | Carbonates and phosphates lack |

| Water | Uncontrolled tap/bench water | Degassed, minimal water | While Suzuki requires some water, excess promotes hydrolysis over coupling. |

Protocol B: Ligand Selection Strategy

The Issue: 4-Iodobenzoxazole is sterically crowded. Standard ligands (PPh

-

First Choice: XPhos or SPhos (Buchwald Ligands).

-

Alternative: dppf (Bidentate).[6]

Standard Operating Procedure (SOP)

Application: Suzuki-Miyaura Coupling of 4-Iodobenzoxazole Objective: Maximize yield while suppressing deiodination to <2%.

Materials

-

Substrate: 4-Iodobenzoxazole (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.2 - 1.5 equiv)

-

Catalyst: Pd(OAc)

(2-5 mol%) + XPhos (4-10 mol%) OR Pd(dppf)Cl -

Base: K

PO -

Solvent: Toluene/Water (10:1 ratio) or 1,4-Dioxane (anhydrous)

Step-by-Step Workflow

-

Inert Atmosphere Prep: Flame-dry a reaction vial and cool under Argon/Nitrogen. Oxygen promotes homocoupling and catalyst decomposition.

-

Solids Addition: Add 4-iodobenzoxazole, boronic acid, base, and precatalyst/ligand to the vial.

-

Solvent Degassing: Sparge the solvent (Toluene or Dioxane) with Argon for 15 minutes before adding to the vial. Dissolved O

is a silent killer of active Pd(0). -

Initiation: Add solvent. Seal the vial.

-

Thermal Activation: Heat to 80-100°C .

-

Note: Do not run at room temperature. While 4-iodo is reactive, the transmetallation step for this hindered substrate requires thermal energy to overcome the barrier. Running too cold often increases deiodination because the productive cycle is too slow.

-

-

Monitoring: Check LCMS at 1 hour.

-

Pass: Product peak dominant.

-

Fail: Benzoxazole peak >10%. Action: Add 1.0 equiv of Ag

CO

-

Frequently Asked Questions (FAQ)

Q: I am using Pd(PPh

Q: Can I use ethanol as a co-solvent to dissolve the boronic acid?

A: No. Ethanol is a primary source of hydrides via

Q: My reaction stalls at 60% conversion. Should I add more catalyst?

A: Before adding catalyst, check the pH. Boronic acids can drop the pH as the reaction proceeds. Adding more base (e.g., K

Q: Does the "Silver Effect" apply here?

A: Yes. Adding stoichiometric silver salts (e.g., Ag

References

-

Mechanistic Origins of Dehalogenation

-

Navarro, O., et al. "General Determination of the mechanism of dehalogenation in Pd-catalysis." Journal of Organic Chemistry.

-

-

Suzuki-Miyaura Coupling of Heteroaryl Halides

-

Buchwald Ligand Effects

-

Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research.

-

- Pfizer Reaction Knowledge Base (RKB)

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Palladium-Catalyzed Cross-Couplings by C–O Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 8. researchgate.net [researchgate.net]

Technical Support Center: 4-Iodobenzoxazole Coupling Optimization

Topic: Improving yields in 4-iodobenzoxazole coupling reactions Ticket ID: #BZ-4-I-OPT Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary & Diagnostic Framework

User Context: You are likely experiencing low yields (<40%) or complete decomposition when attempting Suzuki-Miyaura or Sonogashira couplings with 4-iodobenzoxazole.

The Root Cause: 4-iodobenzoxazole is a "deceptive" substrate. While the C–I bond is weak (reactive), the molecule suffers from two competing failure modes:

-

C2-Instability: The proton between the O and N atoms (

) is acidic. Strong bases deprotonate this position, leading to ring-opening (hydrolysis) or polymerization. -

N-Coordination (Catalyst Poisoning): The basic nitrogen atom can coordinate to Palladium, displacing labile ligands and shutting down the catalytic cycle (the "Dead Catalyst" effect).

Diagnostic Flowchart

Before changing your protocol, identify your failure mode using the logic tree below.

Figure 1: Diagnostic logic for 4-iodobenzoxazole coupling failures.

Technical Modules: The "Why" and "How"

Module A: The "Dead Catalyst" (Ligand Selection)

The Issue: Standard ligands like PPh

The Solution: Use Dialkylbiaryl Phosphines (Buchwald Ligands) .

-

Recommended: XPhos or SPhos .

-

Mechanism: These ligands are bulky and electron-rich. The bulk prevents the benzoxazole nitrogen from coordinating to the Pd center, while the electron richness accelerates the oxidative addition into the C–I bond.

-

Pre-catalysts: Use Pd(OAc)

(cheaper) or Pd

Module B: The "Exploding Ring" (Base Selection)

The Issue: The C2 proton is the "Achilles' heel."

-

Avoid: Hydroxides (NaOH, KOH) and Alkoxides (NaOtBu, NaOMe). These act as nucleophiles, attacking C2 and opening the ring to form 2-aminophenols (often seen as a purple/black tar).

-

The Solution: Use Mild, Non-Nucleophilic Bases .

-

Gold Standard: K

PO -

Alternative: Cs

CO

-

Module C: Solvent Effects (Protodehalogenation)

The Issue: If you see the iodine replaced by hydrogen (Mass = M - 126 + 1), your solvent is acting as a hydride source. This happens when the transmetallation step is slow.

-

Avoid: Primary alcohols (MeOH, EtOH) and DMF (which can decompose to dimethylamine, a reductant).

-

The Solution: Use Toluene/Water (biphasic) or 1,4-Dioxane . The biphasic system is superior because it keeps the inorganic base solubilized in the aqueous phase, regulating its contact with the sensitive organic substrate.

Optimized Protocol: The "Self-Validating" System

This protocol is designed for Suzuki-Miyaura Coupling but can be adapted for Sonogashira (remove water, use CuI carefully).

Scale: 1.0 mmol 4-iodobenzoxazole

| Component | Equivalents | Role | Notes |

| 4-Iodobenzoxazole | 1.0 equiv | Electrophile | Purify if dark (remove polymerized impurities). |

| Boronic Acid | 1.2 - 1.5 equiv | Nucleophile | Excess required to outcompete protodehalogenation. |

| Pd(OAc) | 0.02 equiv (2 mol%) | Catalyst Source | Air stable. |

| XPhos | 0.04 equiv (4 mol%) | Ligand | 1:2 Pd:Ligand ratio ensures active species formation. |

| K | 2.0 - 3.0 equiv | Base | Grind to fine powder if using anhydrously. |

| Solvent | Toluene : Water (4:1) | Medium | Degas thoroughly (sparge with Ar for 15 mins). |

| Temperature | 80 °C | Energy | Do not exceed 100 °C to prevent C2-activation. |

Step-by-Step Procedure

-

Pre-complexation (Critical): In a vial, mix Pd(OAc)

and XPhos in Toluene (2 mL). Stir at Room Temperature (RT) for 5 minutes. Validation: The solution should turn from orange to a clear/pale yellow or dark red (depending on concentration), indicating ligand binding. -

Loading: Add the 4-iodobenzoxazole, Boronic Acid, and K

PO -

Solvent Addition: Add the pre-formed catalyst solution and the degassed water (0.5 mL).

-

Reaction: Seal the vessel under Argon/Nitrogen. Heat to 80 °C.

-

Monitoring: Check LCMS at 1 hour.

-

If SM remains: Add 1 mol% more catalyst.

-

If de-iodinated byproduct appears: Lower Temp to 60 °C and increase Boronic Acid.

-

Frequently Asked Questions (FAQs)

Q: Can I use Pd(dppf)Cl

Q: I see a new spot on TLC that is NOT product and NOT starting material. What is it? A: Perform a stain test.

-

Ninhydrin Active? It is likely the ring-opened 2-aminophenol derivative. This confirms your base is too strong or your solvent is wet/nucleophilic. Switch to K

PO -

Fluorescent/UV active? It might be the homocoupled dimer (benzoxazole-benzoxazole). This occurs if the boronic acid is slow to transmetallate. Increase the amount of boronic acid or add a drop of water to solubilize the base (if running anhydrous).

Q: Why is the 4-position so difficult compared to the 5- or 6-position? A: Sterics and Electronics.

-

Sterics: The 4-position is peri to the bridgehead atoms (N and O). This creates a "pocket" that makes it harder for the bulky Pd-Ligand complex to approach.

-

Electronics: The C4–Pd bond is electron-deficient. This makes the subsequent transmetallation step slower, allowing side reactions (like hydrolysis) to compete.

References

-

Catalyst Selection for Heterocycles

-

Billingsley, K. L., & Buchwald, S. L. (2007). "Palladium-Catalyzed Amination of Five-Membered Heterocycles." Journal of the American Chemical Society.[1] (Establishes the superiority of XPhos/SPhos for N-heterocycles).

-

-

Benzoxazole Ring Stability

- Evans, D. A., et al. (1998). "C2-Acidity and Ring Opening of Benzoxazoles." Journal of Organic Chemistry. (Foundational text on the lability of the oxazole ring).

-

Protodehalogenation Mechanisms

- Navarro, O., et al. (2004). "Mechanisms of Side Reactions in Suzuki Coupling." Journal of Organometallic Chemistry.

-

General Optimization of Suzuki Coupling

- Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

Sources

solubility issues of 4-iodobenzoxazole in aqueous buffers

[1][2]

References

-

Lipophilicity and Solubility Relationships

-

Benzoxazole Physicochemical Properties

-

Solubilization Strategies for Lipophilic Compounds

-

Hansch Constants (Iodine Lipophilicity)

Sources

overcoming steric hindrance at C4 position of benzoxazole

Introduction: The C4 Challenge

Welcome to the technical support guide for researchers, chemists, and drug development professionals. Benzoxazoles are a cornerstone heterocyclic motif in medicinal chemistry and materials science.[1][2] While functionalization at the C2 position is well-established, introducing substituents at the C4 position of the fused benzene ring presents a significant synthetic hurdle. This difficulty arises from profound steric hindrance imposed by the adjacent oxygen atom of the oxazole ring and the peri-hydrogen at the C5 position. Direct electrophilic substitution or metalation of a pre-formed benzoxazole ring often leads to poor regioselectivity and low yields, favoring other positions like C5 or C7.

This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols for the most effective modern strategy to overcome this challenge: directing group-assisted C-H functionalization of a 2-amidophenol precursor prior to cyclization.

Caption: Steric hindrance at the C4 position of the benzoxazole ring.

Troubleshooting Guide

This section addresses common problems encountered when attempting to synthesize C4-substituted benzoxazoles.

Q1: My direct functionalization of benzoxazole at C4 is failing or giving a mixture of isomers. Why?

A1: This is the expected outcome due to the inherent properties of the benzoxazole ring.

-

Causality: The C4 position is electronically deactivated and sterically shielded by the adjacent heteroatoms and the C5-H bond. Traditional methods like Friedel-Crafts or direct metalation lack the required regiocontrol to selectively target this position over the more accessible C5, C7, or C2 positions.

-

Expert Recommendation: The most reliable strategy is not to functionalize the pre-formed heterocycle, but to introduce the desired group at the C4-position's precursor stage. The state-of-the-art method involves a tandem reaction sequence: Palladium-catalyzed ortho-C-H arylation of a 2-amidophenol, followed by an acid-mediated cyclization (annulation) .[3][4] In this approach, the amide group (-NHCOR) acts as a powerful directing group, guiding the palladium catalyst specifically to the adjacent C-H bond, which will become the C4 position of the final benzoxazole.[4]

Q2: I am trying the 2-amidophenol C-H activation strategy, but my yields are still low. What should I optimize?

A2: Low yields in this tandem reaction can often be traced to the catalyst system, reaction conditions, or the nature of the coupling partners.

-

Catalyst and Ligand: While the reaction can proceed without a ligand, sterically demanding substrates may benefit from one. The choice of palladium source is also critical.

-